2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID
Overview
Description
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID is a complex organic compound that features a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditionsFinally, the leucine moiety is attached through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the sulfonyl moiety .
Scientific Research Applications
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline core can bind to enzyme active sites, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanamid, 3-oxo-N-(1,2,3,4-tetrahydro-7-methoxy-2,3-dioxo-6-quinoxalinyl)-: Similar quinoxaline core but with different substituents.
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Shares the quinoxaline and sulfonyl features but differs in the substituents attached to the core.
Uniqueness
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID is unique due to the combination of the quinoxaline core with a sulfonyl group and a leucine moiety. This specific structure allows for unique interactions with biological targets, potentially leading to distinct biological activities and therapeutic applications .
Properties
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S/c1-7(2)5-11(14(20)21)17-24(22,23)8-3-4-9-10(6-8)16-13(19)12(18)15-9/h3-4,6-7,11,17H,5H2,1-2H3,(H,15,18)(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESQNUJANVCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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